Cas no 1081544-32-2 (3,5-dihydroxy-4-nitrobenzoic Acid)

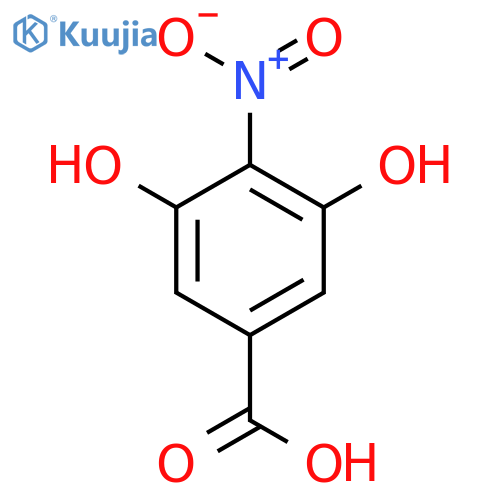

1081544-32-2 structure

商品名:3,5-dihydroxy-4-nitrobenzoic Acid

3,5-dihydroxy-4-nitrobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3,5-dihydroxy-4-nitrobenzoic Acid

- 4-nitro-3,5-dihydroxybenzoic acid

- AKOS006294593

- 1081544-32-2

- 3,5-Dihydroxy-4-nitrobenzoicacid

-

- インチ: InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)

- InChIKey: XOZMTLQVNJQYLW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O

計算された属性

- せいみつぶんしりょう: 199.01168688g/mol

- どういたいしつりょう: 199.01168688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 124Ų

3,5-dihydroxy-4-nitrobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756461-1g |

3,5-Dihydroxy-4-nitrobenzoic acid |

1081544-32-2 | 98% | 1g |

¥9777.00 | 2024-08-09 |

3,5-dihydroxy-4-nitrobenzoic Acid 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1081544-32-2 (3,5-dihydroxy-4-nitrobenzoic Acid) 関連製品

- 1019-52-9(3,5-Dinitro-4-hydroxybenzoic acid)

- 619-14-7(3-hydroxy-4-nitro-benzoic acid)

- 616-82-0(4-Hydroxy-3-nitrobenzoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量